molecular formula C6H5N3 B1293585 3H-Imidazo[4,5-c]pyridine CAS No. 272-97-9

3H-Imidazo[4,5-c]pyridine

Cat. No.: B1293585
CAS No.: 272-97-9
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This structural configuration is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered attention for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1H-Imidazo[4,5-c]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of matrix metalloproteinase-2, an enzyme that plays a role in the degradation of the extracellular matrix . This inhibition is significant in the context of cancer treatment, as it can prevent tumor metastasis. Additionally, 1H-Imidazo[4,5-c]pyridine has been shown to interact with RNA-dependent RNA polymerase, which is essential for the replication of certain viruses . By inhibiting this enzyme, the compound exhibits antiviral properties. Furthermore, 1H-Imidazo[4,5-c]pyridine interacts with hepatocyte growth factor receptor (c-MET) and serine/threonine-protein kinase, influencing cell signaling pathways and cellular metabolism .

Cellular Effects

The effects of 1H-Imidazo[4,5-c]pyridine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It achieves this by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival . Additionally, 1H-Imidazo[4,5-c]pyridine affects gene expression by altering the activity of transcription factors involved in cell cycle regulation . In immune cells, the compound can modulate the production of cytokines, thereby influencing the immune response . Moreover, 1H-Imidazo[4,5-c]pyridine impacts cellular metabolism by inhibiting enzymes involved in carbohydrate metabolism, leading to altered energy production .

Molecular Mechanism

At the molecular level, 1H-Imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, the compound binds to the active site of matrix metalloproteinase-2, inhibiting its enzymatic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 1H-Imidazo[4,5-c]pyridine can inhibit the activity of RNA-dependent RNA polymerase by binding to its catalytic site, preventing the replication of viral RNA . The compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazo[4,5-c]pyridine have been observed to change over time. The stability of the compound is a critical factor in its long-term efficacy. Studies have shown that 1H-Imidazo[4,5-c]pyridine is relatively stable under physiological conditions, with minimal degradation over extended periods . The compound’s effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 1H-Imidazo[4,5-c]pyridine can lead to immediate inhibition of target enzymes and rapid changes in cell signaling pathways . In contrast, long-term exposure may result in more sustained effects, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its dosage regimen.

Dosage Effects in Animal Models

The effects of 1H-Imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of viral replication . As the dosage increases, the risk of adverse effects also rises. High doses of 1H-Imidazo[4,5-c]pyridine can lead to toxicity, manifesting as liver damage, gastrointestinal disturbances, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have identified a threshold dose below which the compound is safe and effective, providing a basis for further clinical development .

Metabolic Pathways

1H-Imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys . Additionally, 1H-Imidazo[4,5-c]pyridine can affect metabolic flux by inhibiting key enzymes involved in carbohydrate and lipid metabolism . This inhibition can lead to altered levels of metabolites, impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1H-Imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1H-Imidazo[4,5-c]pyridine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy . Understanding the transport and distribution of 1H-Imidazo[4,5-c]pyridine is essential for optimizing its delivery and maximizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1H-Imidazo[4,5-c]pyridine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1H-Imidazo[4,5-c]pyridine can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and influence cellular processes . Understanding the subcellular localization of 1H-Imidazo[4,5-c]pyridine provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Imidazo[4,5-c]pyridine can be synthesized through various methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is efficient and yields the desired product in moderate to good quantities . Another method involves the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted techniques are common to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

3H-Imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Comparison: 3H-Imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its isomers. For example, while imidazo[4,5-b]pyridine also exhibits biological activity, the specific positioning of the nitrogen atoms in this compound allows for unique interactions with molecular targets .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-97-9
Record name 3,5-Diazaindole
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Record name 1H-Imidazo[4,5-c]pyridine
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Record name 3,5-Diazaindole
Source EPA DSSTox
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Record name 5-Azabenzimidazole
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Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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